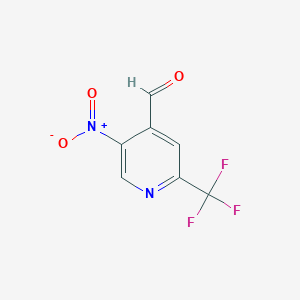

5-Nitro-2-(trifluoromethyl)isonicotinaldehyde

Description

These analogs, such as 5-Nitro-2-(trifluoromethyl)benzoic acid and 3-Nitro-5-(trifluoromethyl)benzonitrile (), share key functional groups and substitution patterns. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in pharmaceuticals and agrochemicals, while nitro groups often contribute to reactivity in synthetic pathways . Although the aldehyde functional group in the target compound is absent in the evidence, its inclusion would likely increase electrophilicity, making it a valuable intermediate in cross-coupling reactions or heterocyclic synthesis.

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O3/c8-7(9,10)6-1-4(3-13)5(2-11-6)12(14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFRMERHMBJHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde typically involves the nitration of 2-(trifluoromethyl)isonicotinaldehyde. The nitration process introduces the nitro group into the compound. The reaction conditions often include the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group (-NH2).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted isonicotinaldehyde derivatives.

Scientific Research Applications

Chemistry: 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and trifluoromethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Nitro-2-(trifluoromethyl)benzoic acid and 3-Nitro-5-(trifluoromethyl)benzonitrile () as analogs, alongside broader structural parallels from agrochemicals ().

Table 1: Physicochemical and Commercial Properties of Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Purity | Price (1g) | Functional Group |

|---|---|---|---|---|---|---|

| 5-Nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | 235.11 | 847547-06-2 | >97.0% | JPY 15,500 | Carboxylic acid |

| 3-Nitro-5-(trifluoromethyl)benzonitrile | C₈H₃F₃N₂O₂ | 216.11 | 20566-80-7 | >95.0% | N/A | Nitrile |

Key Comparisons:

In contrast, the nitrile group in 3-Nitro-5-(trifluoromethyl)benzonitrile offers reactivity in cycloaddition or reduction reactions . An aldehyde group (as in the queried compound) would introduce electrophilic character, enabling nucleophilic additions or condensations, but its absence in the evidence limits direct comparisons.

Substituent Positioning :

- The nitro group at the 5-position in both analogs suggests meta-directing effects during synthesis. However, trifluoromethyl at the 2-position (benzoic acid) versus 5-position (benzonitrile) alters steric and electronic profiles, impacting reactivity and binding in biological systems.

Agrochemical Parallels :

- Pyridalyl (CAS 179101-81-6, ), containing a 5-(trifluoromethyl)-2-pyridyloxy moiety, demonstrates the agrochemical relevance of trifluoromethyl-pyridine derivatives. Its molecular weight (491.12) and complex ether linkages contrast with the simpler nitro-trifluoromethyl analogs, highlighting divergent applications .

Synthetic Utility :

- The high purity (>95%) and commercial availability of 5-Nitro-2-(trifluoromethyl)benzoic acid (JPY 15,500/g) indicate its use in high-value applications, possibly as a building block for bioactive molecules. The absence of pricing data for the benzonitrile analog suggests niche or experimental use .

Notes and Limitations

Comparisons rely on structurally related analogs.

Agrochemical Context : Pyridalyl () illustrates the importance of trifluoromethyl-heteroaromatic systems in agrochemical design but differs significantly in backbone complexity .

Biological Activity

5-Nitro-2-(trifluoromethyl)isonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and case studies that highlight its therapeutic potential.

This compound is characterized by the presence of a nitro group and a trifluoromethyl group, which significantly influence its biological interactions. The trifluoromethyl moiety enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins and cell membranes, while the nitro group may contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : Certain studies suggest that it may inhibit enzymes involved in cellular metabolism or signaling pathways.

- Antimicrobial Activity : The compound has shown promise against various pathogens, possibly through disruption of cellular processes or membrane integrity.

- Anticancer Properties : Preliminary research indicates potential cytotoxic effects against cancer cell lines, though further studies are needed to elucidate the exact mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL. This suggests potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

A research study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated an IC50 value of 10 µM against NCI-H522 lung cancer cells, indicating promising anticancer properties that warrant further investigation into its mechanism and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.